Dabigatran impurity 22

Overview

Description

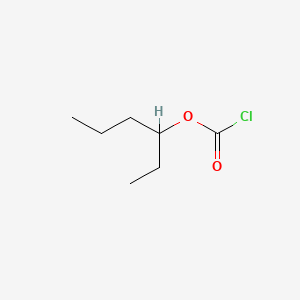

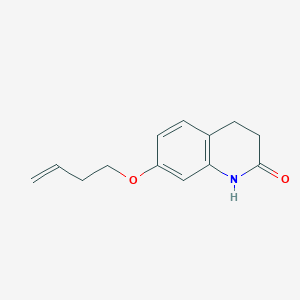

Dabigatran impurity 22, also known as 3-Hexyl Chloroformate, is a potential impurity in the synthesis of Dabigatran Etexilate Mesylate . Dabigatran Etexilate Mesylate is a nonpeptide and direct thrombin inhibitor .

Synthesis Analysis

The synthesis of Dabigatran and its impurities has been analyzed using LC-MS methods . The analysis was carried out on a Shimadzu Shim-pack XR-ODS II column with a mobile phase containing water with 0.1% of formic acid as mobile phase A and acetonitrile as mobile phase B in a gradient program .Chemical Reactions Analysis

The chemical reactions involving Dabigatran and its impurities have been analyzed using LC-MS methods . The impurities were characterized by ESI-MS .Scientific Research Applications

-

Pharmaceutical Chemistry and Quality Control

- Dabigatran is a novel anticoagulant drug acting as a direct and reversible thrombin inhibitor .

- A sensitive and validated LC-MS method has been developed for the analysis of Dabigatran and estimation of its main three impurities in API and pharmaceutical dosage forms .

- The analysis was carried out on a Shimadzu Shim-pack XR-ODS II column, with a mobile phase containing water with 0.1% of formic acid as mobile phase A and acetonitrile as mobile phase B in gradient program at a flow rate of 0.3ml/min .

- The method was validated according to USP 35 guideline recommendations and to the ICH guidelines for validation .

- The linearity, selectivity, accuracy, and robustness of the developed method showed acceptable values .

-

Drug Stability Study

- A sensitive and validated LC-MS method was developed for the analysis of Dabigatran etexilate and estimation of its impurity profile in active pharmaceutical ingredient (API) and pharmaceutical dosage forms .

- The method enables to separate 22 impurities appeared in APIs from different resources and Pradaxa® the brand .

- Forced degradation under stress conditions were carried out in order to establish its stability profile .

- Dabigatran etexilate was found susceptible to all stress conditions .

- Eleven degradation products were successfully separated, identified and characterized by ESI-MS .

Safety And Hazards

The safety data sheet for Dabigatran impurity D suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name |

hexan-3-yl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO2/c1-3-5-6(4-2)10-7(8)9/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMSXSTNHWZHSLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexan-3-yl carbonochloridate | |

CAS RN |

58906-62-0 | |

| Record name | 3-Hexyl chloroformate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K37H4L3YKL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-2-[2-(4-fluorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B601593.png)

![calcium;(3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B601603.png)